molecular formula C14H11ClO3 B6378554 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% CAS No. 1111132-43-4

4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378554
CAS RN: 1111132-43-4
M. Wt: 262.69 g/mol
InChI Key: ARJOGTSQJQDZMI-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% (4-CMF-95) is a phenol derivative that has been studied extensively for its potential applications in a variety of scientific research fields. The chemical structure of 4-CMF-95 is composed of a phenol group with two chlorine atoms and a methoxy group attached to the ring structure. It is a white crystalline solid that is highly soluble in chloroform, methanol, and ethanol. 4-CMF-95 has been used as a reagent in various organic synthesis reactions, and has been studied for its potential applications in biochemistry, pharmacology, and other scientific research fields.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a catalyst in the production of polymers, and as a starting material for the synthesis of other compounds. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry, pharmacology, and other scientific research fields.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the chlorine atoms attached to the phenol group are responsible for its reactivity. The chlorine atoms can act as electron-withdrawing groups, which can facilitate the formation of reactive intermediates that can participate in various organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of certain bacterial enzymes, such as DNA gyrase, which is involved in DNA replication.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is highly soluble in a variety of organic solvents. In addition, it is relatively stable, and it has a relatively low toxicity. However, it should be handled with caution, as it can be corrosive and irritant.

Future Directions

The potential applications of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% are still being explored. Possible future directions for research include the development of new synthetic methods for the production of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%, the study of its biochemical and physiological effects, and the exploration of its potential applications in medicine, pharmacology, and other scientific fields. In addition, further research could be conducted on the mechanisms of action of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% and its potential toxicity.

Synthesis Methods

4-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-5-methoxybenzaldehyde and formic acid in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature of 80-90°C for a period of several hours. The resulting product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

5-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-3-4-13(15)12(7-11)9-2-5-14(17)10(6-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOGTSQJQDZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685259
Record name 2'-Chloro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxyphenyl)-2-formylphenol

CAS RN

1111132-43-4
Record name 2'-Chloro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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